molecular formula C8H14O3 B2486415 2,2-Dimethyl-5-oxohexanoic acid CAS No. 73336-14-8

2,2-Dimethyl-5-oxohexanoic acid

Cat. No.: B2486415
CAS No.: 73336-14-8
M. Wt: 158.197
InChI Key: NKNASVVBQHHRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-5-oxohexanoic acid is an organic compound with the molecular formula C8H14O3. It is a ketone-containing carboxylic acid, characterized by the presence of a ketone group at the fifth carbon and two methyl groups at the second carbon. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-oxohexanoic acid can be achieved through several methods. One common approach involves the Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) with diethyl oxalate in the presence of sodium methanolate . This reaction yields 5,5-dimethyl-2,4-dioxohexanoic acid, which can then be further processed to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbonyl group under acidic or basic conditions.

Major Products

    Oxidation: The major product is a carboxylic acid derivative.

    Reduction: The major product is an alcohol.

    Substitution: The major products are substituted derivatives of the original compound.

Scientific Research Applications

2,2-Dimethyl-5-oxohexanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2,4-dioxohexanoic acid: A precursor in the synthesis of 2,2-Dimethyl-5-oxohexanoic acid.

    2,2-Dimethyl-4-oxohexanoic acid: A structural isomer with a ketone group at the fourth carbon.

    2,2-Dimethyl-3-oxohexanoic acid: Another structural isomer with a ketone group at the third carbon.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in targeted synthetic applications and research studies.

Properties

IUPAC Name

2,2-dimethyl-5-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(9)4-5-8(2,3)7(10)11/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNASVVBQHHRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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